Efaproxiral-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

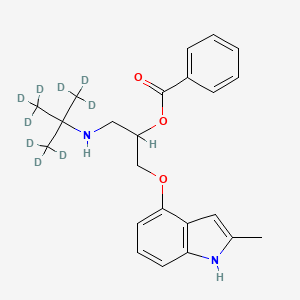

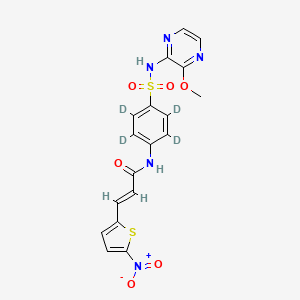

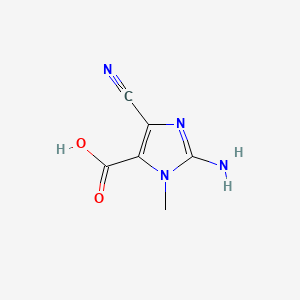

Efaproxiral-d6 is the deuterium labeled Efaproxiral . Efaproxiral (RSR13) is a haemoglobin (Hb) synthetic allosteric modifier . It decreases Hb-oxygen (O2) binding affinity and enhances oxygenation of hypoxic tumours during radiation therapy .

Synthesis Analysis

The synthesis of Efaproxiral involves several steps. One of the key steps is the synthesis of intermediate 6 for efaproxiral . This process involves the use of 4-Hydroxyphenylacetic acid and 3,5-dimethylaniline . The reaction is facilitated by EDC•HCl, a coupling reagent .Molecular Structure Analysis

The molecular weight of this compound is 347.44 . Its chemical formula is C20H17D6NO4 . The structure of this compound includes a propanoic acid derivative .Chemical Reactions Analysis

This compound, being a deuterium-labeled version of Efaproxiral, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Physical And Chemical Properties Analysis

This compound has a molecular weight of 347.44 and a chemical formula of C20H17D6NO4 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Enhancing Radiation Therapy

Brain Metastases Treatment : Efaproxiral has been found to be effective in patients with brain metastases from solid tumors when used alongside standard whole-brain radiation therapy. Higher efaproxiral red blood cell concentrations correlated with improved survival and response rates, especially in patients with breast cancer primary tumors (Stea et al., 2006).

Radiation Sensitization : It acts as a radiation sensitizer by reducing the oxygen-binding affinity of hemoglobin, thereby facilitating the release of oxygen from hemoglobin to the tissues. This can enhance the effectiveness of radiation therapy, particularly in hypoxic tumors (Suh, 2004).

Non-Small-Cell Lung Cancer (NSCLC) : A study focused on efaproxiral as an adjunct to whole-brain radiation therapy in patients with brain metastases, including those with NSCLC, showed a potential improvement in survival and response rates (Suh et al., 2006).

Pharmacokinetics and Pharmacodynamics

- Pharmacokinetic-Pharmacodynamic Modeling : Efaproxiral's pharmacokinetics and pharmacodynamics have been modeled in cancer patients receiving radiation therapy. Understanding these aspects is crucial for optimizing its use as a radiation therapy sensitizer (Gastonguay et al., 2005).

Other Clinical Studies

Locally Advanced Non-Small-Cell Lung Cancer : A Phase II study examined the efficacy and safety of efaproxiral in conjunction with thoracic radiation therapy, following induction chemotherapy, in the treatment of locally advanced NSCLC (Choy et al., 2005).

Increased Oxygenation of Tumors : Efaproxiral has been shown to increase oxygenation in intracranial tumors, which is an important factor in enhancing the effectiveness of radiation therapy (Hou et al., 2005).

Breast Cancer Treatment : Studies have also highlighted efaproxiral's role in the treatment of brain metastases from breast cancer, showing benefits in survival, quality of life, and quality-adjusted survival when used with whole-brain radiation therapy (Charpentier, 2005).

Mechanism of Action

Safety and Hazards

Efaproxiral is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle Efaproxiral with care, using protective equipment and avoiding breathing its dust, fume, gas, mist, vapors, or spray .

Biochemical Analysis

Biochemical Properties

Efaproxiral-d6, like its parent compound Efaproxiral, acts as an allosteric modifier of hemoglobin . It decreases the oxygen-binding affinity of hemoglobin, facilitating the release of oxygen . This property allows it to enhance the oxygenation of hypoxic tumors during radiation therapy .

Cellular Effects

This compound has been shown to significantly increase tumor oxygenation . In a study involving mice with RIF-1 tumors, this compound was found to increase tumor oxygenation by 8.4 to 43.4 mmHg within 5 days . This increased oxygenation was found to be radiobiologically significant, leading to enhanced tumor growth inhibition when combined with radiotherapy .

Molecular Mechanism

The primary mechanism of action of this compound involves its interaction with hemoglobin . By reducing the oxygen-binding affinity of hemoglobin, this compound facilitates the release of oxygen . This results in increased oxygenation of tissues, particularly hypoxic tumors, thereby enhancing the efficacy of radiation therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, in a study involving mice with RIF-1 tumors, the increase in tumor oxygenation induced by this compound was found to peak at 22-31 minutes after treatment . Furthermore, the tumor growth inhibition effect of this compound when combined with radiotherapy was observed to persist throughout the duration of the treatment .

Dosage Effects in Animal Models

The effects of this compound in animal models have been observed to vary with dosage . For instance, in rats bearing a mammary carcinoma, this compound was found to decrease the hypoxic fraction of the tumor in a dose-dependent manner .

Metabolic Pathways

Given its role as an allosteric modifier of hemoglobin, it is likely that it interacts with enzymes and cofactors involved in oxygen transport and metabolism .

Transport and Distribution

Efaproxiral, the parent compound of this compound, can be absorbed via transdermal, rectal, inhalation, and gastrointestinal routes .

Subcellular Localization

Given its role as an allosteric modifier of hemoglobin, it is likely that it localizes to areas where hemoglobin is present, such as the cytoplasm of red blood cells .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Efaproxiral-d6 can be achieved through the modification of the existing synthesis pathway of Efaproxiral. The key modification involves the use of deuterium-labeled reagents to introduce six deuterium atoms into the final product.", "Starting Materials": [ "2,3-dimethylphenol", "sodium hydride", "2-(2-methylpropyl)phenol", "1,2-dibromoethane-d4", "sodium borohydride-d4", "sodium hydroxide", "2,3-epoxypropanoic acid", "deuterium oxide", "sodium deuteroxide" ], "Reaction": [ "Step 1: 2,3-dimethylphenol is treated with sodium hydride to form the corresponding phenoxide ion.", "Step 2: 2-(2-methylpropyl)phenol is reacted with 1,2-dibromoethane-d4 in the presence of sodium hydride to form the corresponding ether-d4 intermediate.", "Step 3: The phenoxide ion from Step 1 is added to the ether-d4 intermediate from Step 2 to form the desired product, which is then reduced using sodium borohydride-d4 to form the corresponding alcohol-d4.", "Step 4: The alcohol-d4 is then reacted with 2,3-epoxypropanoic acid in the presence of sodium hydroxide to form the final product, Efaproxiral-d6.", "Step 5: The final product is purified using standard techniques, such as column chromatography, to obtain the pure compound." ] } | |

CAS RN |

1246815-16-6 |

Molecular Formula |

C20H23NO4 |

Molecular Weight |

347.444 |

IUPAC Name |

3,3,3-trideuterio-2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-(trideuteriomethyl)propanoic acid |

InChI |

InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)/i3D3,4D3 |

InChI Key |

BNFRJXLZYUTIII-LIJFRPJRSA-N |

SMILES |

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C |

synonyms |

2-[4-[2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoic Acid-d6; RSR 13-d6; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate](/img/structure/B587792.png)

![(1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione](/img/structure/B587794.png)